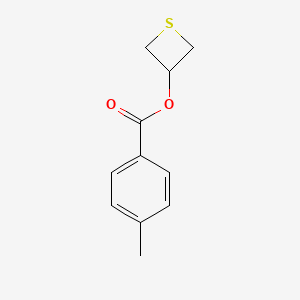

Thietan-3-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

thietan-3-yl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)11(12)13-10-6-14-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFGYPUMOXIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate . This method provides a straightforward route to the desired thietane derivative.

Industrial Production Methods: Industrial production of thietane derivatives often involves the use of photochemical [2 + 2] cycloadditions, nucleophilic cyclizations, and ring expansions . These methods allow for the efficient and scalable synthesis of thietane-containing compounds.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-yl 4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: Thietanes can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thietanes to thiols or thioethers.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom of the thietane ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

Thietan-3-yl 4-methylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique thietane ring structure allows for versatile reactivity, making it a valuable building block in organic chemistry. The compound can undergo various reactions such as nucleophilic substitutions and ring-opening reactions, which facilitate the formation of diverse derivatives.

Industrial Production:

In industrial settings, this compound is produced using optimized synthetic routes involving continuous flow reactors. This method enhances efficiency and minimizes by-products, ensuring high yields of the desired ester product. The compound's synthesis typically involves nucleophilic substitution reactions under controlled conditions to maximize output.

Biological Research Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, suggesting its possible use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity:

The compound is also being investigated for its anticancer properties. Initial studies suggest that it may interact with specific biological targets involved in cancer cell proliferation. The thietane ring's ability to undergo metabolic transformations could lead to the development of new cancer therapeutics.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within cells. The thietane structure can open up to form reactive intermediates that may inhibit enzymes or disrupt cellular pathways associated with disease progression.

Material Science Applications

Development of New Materials:

this compound is explored for its potential in developing new materials, particularly in polymer science. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing the materials' mechanical and thermal properties.

Precursor for Specialty Chemicals:

The compound is used as a precursor in the synthesis of specialty chemicals that find applications in various industries, including agriculture and pharmaceuticals. Its ability to form derivatives with specific functionalities makes it a versatile component in chemical manufacturing.

Mechanism of Action

The mechanism of action of thietan-3-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, thietane derivatives have been shown to exhibit antidepressant activity by modulating adrenergic and GABA-ergic neurotransmission . Additionally, they may influence serotoninergic and cholinergic systems, contributing to their pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4-Methylbenzoate Derivatives

Several benzoate esters with modifications to the aromatic ring or ester group have been studied. Key examples include:

Key Observations :

- Electronic Effects : The electron-withdrawing sulfur in the thietane ring (in Thietan-3-yl 4-methylbenzoate) may reduce ester hydrolysis rates compared to ethyl or methyl esters (e.g., I-6230, I-6473), which are more susceptible to enzymatic cleavage .

- Biological Interactions : Substituted benzoates like I-6230 and I-6473 show activity against microbial targets, suggesting that this compound could similarly interact with enzymes such as benzoate-CoA ligases in R. palustris .

Physicochemical Properties

- Solubility : this compound is expected to exhibit lower aqueous solubility than ethyl or methyl esters due to increased steric hindrance from the thietane ring.

- Thermal Stability : The strained thietane ring may reduce thermal stability compared to five- or six-membered heterocycles (e.g., isoxazoles in I-6473).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Thietan-3-yl 4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Thietan-3-yl derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, thietane-containing uracil derivatives react with chloroacetone in acetone at 80–85°C for 6 hours, using potassium carbonate as a base . Optimization involves adjusting molar ratios (e.g., 1:1.5 for substrate:reagent), solvent polarity, and temperature to enhance yield. Post-synthesis purification via column chromatography or recrystallization is recommended. Confirm purity using melting point analysis and spectroscopic techniques (NMR, IR).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the thietane ring (δ ~3.5–4.5 ppm for S-C-H protons) and ester linkage (δ ~168–170 ppm for carbonyl carbon).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks and fragmentation patterns. Compare with databases like NIST .

- Chromatography : HPLC or TLC with UV detection ensures purity. Cross-reference retention times with known standards.

Q. How can researchers determine if this compound is a novel compound?

- Methodological Answer :

Search Reaxys or SciFinder using the compound’s structure or CAS number .

Compare melting points, spectroscopic data, and crystallographic parameters (if available) with literature.

If discrepancies exist (e.g., unexpected -NMR shifts), re-evaluate synthesis steps or consider polymorphic variations.

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data contradictions in this compound derivatives?

- Methodological Answer :

- Software Validation : Use SHELXTL or WinGX for structure refinement . Discrepancies in R-factors or electron density maps may indicate twinning or disorder.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) to identify packing anomalies .

- Cross-Validation : Compare unit cell parameters with analogous compounds (e.g., dimethyl 4-methylbenzoate derivatives) to detect systematic errors .

Q. How can enzyme kinetic studies involving this compound be designed to account for substrate inhibition or allosteric effects?

- Methodological Answer :

- Initial Velocity Patterns : Conduct experiments at varying substrate concentrations (e.g., 20–100 µM 4-methylbenzoate) and fixed cofactors (e.g., ATP, CoA) to generate Lineweaver-Burk plots .

- Parameter Extraction : Fit data to the Michaelis-Menten equation using nonlinear regression. For inhibition studies, apply modified models (e.g., competitive vs. non-competitive). Reported values for 4-methylbenzoate include and .

Q. What computational approaches are suitable for predicting the photophysical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps and UV-Vis absorption spectra.

- Molecular Dynamics (MD) : Simulate solvation effects in acetone or DMSO to correlate with experimental spectral shifts.

- Energy Framework Analysis : Use CrystalExplorer to map interaction energies (electrostatic, dispersion) from crystallographic data .

Data Contradiction and Iterative Analysis

Q. How should researchers address inconsistencies between synthetic yields and theoretical predictions for this compound?

- Methodological Answer :

Retrospective Analysis : Re-examine reaction stoichiometry, catalyst loading, and side reactions (e.g., thietane ring-opening).

DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (temperature, solvent polarity).

Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents to identify intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.